molecular formula C12H8N2O2 B14901949 N-(3-cyanophenyl)furan-3-carboxamide

N-(3-cyanophenyl)furan-3-carboxamide

Cat. No.: B14901949
M. Wt: 212.20 g/mol
InChI Key: FCPPMIRURXPMQH-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)furan-3-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, a carboxamide group, and a cyanophenyl group, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)furan-3-carboxamide typically involves the reaction of 3-cyanophenylamine with furan-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The cyanophenyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the cyanophenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-cyanophenyl)furan-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and RNA, leading to its potential anticancer properties by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanophenyl)furan-3-carboxamide is unique due to the presence of the cyanophenyl group at the 3-position, which imparts distinct electronic and steric properties. This unique structure contributes to its specific biological activities and makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

N-(3-cyanophenyl)furan-3-carboxamide

InChI

InChI=1S/C12H8N2O2/c13-7-9-2-1-3-11(6-9)14-12(15)10-4-5-16-8-10/h1-6,8H,(H,14,15)

InChI Key

FCPPMIRURXPMQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=COC=C2)C#N

Origin of Product

United States

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